molecular formula C12H14FNO3 B12171584 3-Fluoro-2-pentanamidobenzoic acid

3-Fluoro-2-pentanamidobenzoic acid

Cat. No.: B12171584
M. Wt: 239.24 g/mol
InChI Key: GEPHITMCRFRPBM-UHFFFAOYSA-N
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Description

3-Fluoro-2-pentanamidobenzoic acid is an organic compound with the molecular formula C12H14FNO3 It is a derivative of benzoic acid, where the benzoic acid core is substituted with a fluoro group at the third position and a pentanamido group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-pentanamidobenzoic acid typically involves multiple steps, starting from readily available raw materials. One common synthetic route includes the following steps:

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for high yield and cost-effectiveness. The steps mentioned above are carried out under controlled conditions to ensure the purity and quality of the final product. The use of efficient catalysts and advanced reaction techniques can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-pentanamidobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

3-Fluoro-2-pentanamidobenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-2-pentanamidobenzoic acid involves its interaction with specific molecular targets. The fluoro group can enhance the compound’s binding affinity to certain proteins or enzymes, leading to inhibition or activation of biological pathways. The pentanamido group can also play a role in modulating the compound’s activity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-Fluorobenzoic acid: A simpler analog with only a fluoro group attached to the benzoic acid core.

    2-Fluoro-3-nitrobenzoic acid: Another derivative with both fluoro and nitro groups.

    3-Fluoro-L-tyrosine: A fluorinated amino acid with applications in biochemistry and medicine.

Uniqueness

3-Fluoro-2-pentanamidobenzoic acid is unique due to the presence of both the fluoro and pentanamido groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C12H14FNO3

Molecular Weight

239.24 g/mol

IUPAC Name

3-fluoro-2-(pentanoylamino)benzoic acid

InChI

InChI=1S/C12H14FNO3/c1-2-3-7-10(15)14-11-8(12(16)17)5-4-6-9(11)13/h4-6H,2-3,7H2,1H3,(H,14,15)(H,16,17)

InChI Key

GEPHITMCRFRPBM-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC1=C(C=CC=C1F)C(=O)O

Origin of Product

United States

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